molecular formula C9H12ClNO3 B1381414 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride CAS No. 74510-42-2

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride

Cat. No.: B1381414
CAS No.: 74510-42-2
M. Wt: 217.65 g/mol
InChI Key: HGCZZTPSVWJYAL-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a methoxy group at the third position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methoxy-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrochloride Formation: The resulting 2-amino-3-methoxy-5-methylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2-amino-3-hydroxy-5-methylbenzoic acid hydrochloride.

    Reduction: The amino group can be reduced to form an amine, leading to the formation of 2-amino-3-methoxy-5-methylbenzylamine hydrochloride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, forming derivatives such as 2-(N-substituted amino)-3-methoxy-5-methylbenzoic acid hydrochloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • 2-Amino-3-hydroxy-5-methylbenzoic acid hydrochloride
  • 2-Amino-3-methoxy-5-methylbenzylamine hydrochloride
  • 2-(N-substituted amino)-3-methoxy-5-methylbenzoic acid hydrochloride

Scientific Research Applications

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-3-methoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-3-methylbenzoic acid

Comparison: 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 2-amino-3-methoxybenzoic acid, the additional methyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. Similarly, the methoxy group in 2-amino-5-methoxybenzoic acid can alter its electronic properties, affecting its reactivity in chemical reactions.

Properties

IUPAC Name

2-amino-3-methoxy-5-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-5-3-6(9(11)12)8(10)7(4-5)13-2;/h3-4H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZZTPSVWJYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74510-42-2
Record name 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride
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